molecular formula C16H16N4OS2 B5778370 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5778370
M. Wt: 344.5 g/mol
InChI Key: QDVAEVZNHDQKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial infection. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of microbial infection. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit cancer cell growth and reduce inflammation, and its relatively low toxicity. However, the limitations of using 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are many future directions for 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its pharmacokinetic properties. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide analogs could also be developed to improve its potency and selectivity for specific targets. Additionally, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide could be combined with other drugs or therapies to enhance its therapeutic efficacy.

Synthesis Methods

2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzaldehyde with thiourea to form 4-methylbenzylthiourea. This compound is then reacted with 2-bromoethylthiophene to form the intermediate product, which is further reacted with 4-(4-methylphenyl)-5-aminomethyl-4H-1,2,4-triazole-3-thiol to form the final product, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.

properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-11-4-6-12(7-5-11)20-15(9-13-3-2-8-22-13)18-19-16(20)23-10-14(17)21/h2-8H,9-10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVAEVZNHDQKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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